molecular formula C9H11BrClN B8186649 (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B8186649
M. Wt: 248.55 g/mol
InChI Key: XQXNVLZRIWWINX-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 1228092-84-9) is a chiral cyclopropane derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 248.55 g/mol . The compound is stored under inert conditions at 2–8°C to ensure stability . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and psychiatric disorders .

Properties

IUPAC Name

(1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNVLZRIWWINX-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-bromophenyl)diazomethane with an appropriate amine under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropane derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide, cyanide, and alkoxide ions in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Oxidized cyclopropane derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.

Biology: In biological research, (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is studied for its potential as a ligand in receptor binding studies. Its interactions with various biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylcyclopropanamine Derivatives

Key Structural Variations :
  • Halogen Substitution : Bromine (Br), fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) groups at the phenyl ring.
  • Positional Isomerism : Para- vs. meta-substituted phenyl rings.
  • Additional Modifications : Ethyl or ethoxy side chains.

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents Applications Storage Conditions Reference
(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine HCl (1228092-84-9) C₉H₁₁BrClN 248.55 4-Bromophenyl Neurological drug intermediates Inert atmosphere, 2–8°C
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl (1314324-00-9) C₉H₁₁ClFN 187.64 4-Fluorophenyl Ticagrelor impurity synthesis Room temperature
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl (1807938-62-0) C₉H₁₀Cl₂FN 222.08 4-Chloro-3-fluorophenyl Agrochemical intermediates Room temperature
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl (1156491-10-9) C₉H₁₀ClF₂N 205.64 3,4-Difluorophenyl Ticagrelor impurity standards Not specified
(1S,2R)-rel-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine HCl (2055841-15-9) C₁₁H₁₅ClFNO 243.63 4-Ethoxy-3-fluorophenyl Receptor-specific drug candidates Not specified
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl (1287760-01-3) C₄H₇ClF₃N 143.56 Trifluoromethyl Metabolic stability enhancement Not specified

Key Findings and Trends

Halogen Effects: Bromine: Enhances molecular weight (248.55 vs. Fluorine: Reduces molecular weight and increases electronegativity, improving binding affinity to enzymes like REST corepressor 1 . Chlorine: Increases polarity, favoring agrochemical applications .

Positional Isomerism :

  • Para-substitution (e.g., 4-Br) is common in neurological drug intermediates, while meta-substitution (e.g., 3-F) appears in impurities like Ticagrelor-related compounds .

Functional Group Additions :

  • Ethoxy groups (e.g., 4-Ethoxy-3-F) introduce steric bulk, tailoring compounds for selective receptor interactions .
  • Trifluoromethyl groups improve metabolic stability due to strong C–F bonds, critical for long-acting pharmaceuticals .

Synthetic Accessibility :

  • Bromophenyl derivatives often require multi-step syntheses involving silane intermediates and phosphite reagents .
  • Fluorinated analogs are synthesized via simpler halogen-exchange reactions, reducing production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.